molecular formula C15H27NO4 B1606163 Heliocurassavicine CAS No. 82354-34-5

Heliocurassavicine

Cat. No. B1606163
CAS RN: 82354-34-5
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-SFDCQRBFSA-N
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Description

Heliocurassavicine is a natural product found in the Heliotropium curassavicum plant . It is a nitrogen-containing compound with a molecular formula of C15H27NO4 .


Molecular Structure Analysis

The molecular structure of Heliocurassavicine is represented by the formula C15H27NO4 . The IUPAC name is [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate . The molecular weight is 285.38 g/mol .


Physical And Chemical Properties Analysis

Heliocurassavicine has a molecular weight of 285.38 g/mol . It is a powder in physical form . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 .

Scientific Research Applications

Alkaloid Composition and Structural Analysis

Heliocurassavicine, along with other alkaloids found in Heliotropium curassavicum, has been the subject of extensive chemical analysis. Researchers have isolated and determined the structure of various alkaloids including heliocurassavicine, heliocurassavine, heliocoromandaline, and others from Heliotropium curassavicum. These studies, conducted through high-resolution 1H NMR and mass spectrometry, are crucial for understanding the chemical properties and potential applications of these compounds (Mohanraj et al., 1982).

Genotoxic Effects

Research has also been conducted on the genotoxic effects of an aqueous extract of Heliotropium curassavicum, which includes heliocurassavicine. This study focused on the chromosomal aberrations, mitotic index, and anaphase delay in the CHO cell line, suggesting significant genotoxicity possibly associated with the pyrrolizidine alkaloids present in the plant (Carballo et al., 1992).

New Alkaloid Discovery

Further research into Heliotropium curassavicum led to the discovery of new pyrrolizidine alkaloids, expanding the understanding of the chemical diversity and potential applications of these compounds. These findings are key to exploring new avenues in scientific research involving heliocurassavicine and related alkaloids (Davicino et al., 1988).

Therapeutic Applications and Toxicity

While Heliotropium curassavicum is known for its therapeutic uses, it's important to note the presence of potentially hazardous pyrrolizidine alkaloids like heliocurassavicine. This plant has been linked to cases of human poisoning, highlighting the need for cautious application and further research into its safe use (Alshawikhat et al., 2023).

Photosynthetic Research

Research on Heliotropium curassavicum extends to its photosynthetic properties, where studies have investigated the plant's acclimation potential to temperature, offering insights into its adaptive mechanisms and potential applications in understanding plant responses to environmental changes (Mooney, 2004).

properties

IUPAC Name

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-SFDCQRBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heliocurassavicine

CAS RN

82354-34-5
Record name Heliocurassavicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HELIOCURASSAVICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3JMV1Z2UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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